molecular formula C14H11ClO2 B11966577 4-Chloro-m-cresyl benzoate CAS No. 84196-13-4

4-Chloro-m-cresyl benzoate

Cat. No.: B11966577
CAS No.: 84196-13-4
M. Wt: 246.69 g/mol
InChI Key: NXMBTIAESILOAO-UHFFFAOYSA-N
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Description

4-Chloro-m-cresyl benzoate is an organic compound with the molecular formula C14H11ClO2. It is a derivative of benzoic acid and is characterized by the presence of a chloro group and a methyl group on the aromatic ring. This compound is used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-m-cresyl benzoate typically involves the esterification of 4-chloro-m-cresol with benzoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction mixture is heated to facilitate the esterification process, resulting in the formation of this compound.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-m-cresyl benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chloro group to a hydrogen atom, resulting in the formation of m-cresyl benzoate.

    Substitution: The chloro group can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles like sodium hydroxide or ammonia can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: m-Cresyl benzoate.

    Substitution: Hydroxyl or amino-substituted benzoates.

Scientific Research Applications

4-Chloro-m-cresyl benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other organic compounds.

    Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-m-cresyl benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The chloro group and the benzoate moiety play crucial roles in its binding affinity and activity. The compound can modulate the activity of enzymes by acting as an inhibitor or activator, depending on the specific enzyme and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-3-methylphenol: Similar in structure but lacks the benzoate group.

    4-Chloro-3,5-dimethylphenol: Contains an additional methyl group compared to 4-Chloro-m-cresyl benzoate.

    Benzoic acid: The parent compound without the chloro and methyl groups.

Uniqueness

This compound is unique due to the presence of both a chloro group and a benzoate ester, which confer distinct chemical and physical properties. These properties make it suitable for specific applications in research and industry that similar compounds may not fulfill.

Properties

CAS No.

84196-13-4

Molecular Formula

C14H11ClO2

Molecular Weight

246.69 g/mol

IUPAC Name

(4-chloro-3-methylphenyl) benzoate

InChI

InChI=1S/C14H11ClO2/c1-10-9-12(7-8-13(10)15)17-14(16)11-5-3-2-4-6-11/h2-9H,1H3

InChI Key

NXMBTIAESILOAO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OC(=O)C2=CC=CC=C2)Cl

Origin of Product

United States

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